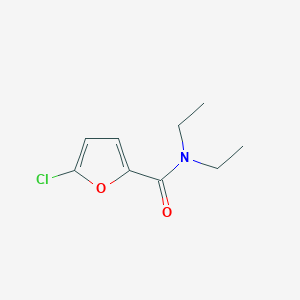
N-methyl-N-phenyl-2-pyrazol-1-ylpyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-phenyl-2-pyrazol-1-ylpyridine-3-carboxamide (MPPC) is a chemical compound that belongs to the class of pyrazole derivatives. It has gained significant attention in scientific research due to its potential therapeutic applications in various diseases, including cancer and inflammation.
Mecanismo De Acción
The mechanism of action of MPCC is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the NF-κB pathway, which plays a crucial role in inflammation and cancer. MPCC has also been shown to inhibit the activity of various enzymes, including COX-2 and iNOS, which are involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
MPCC has been shown to have various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β, which are involved in the pathogenesis of various diseases, including cancer and inflammation. MPCC has also been shown to reduce oxidative stress and inflammation in the brain, which may have neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPCC has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been shown to be non-toxic and well-tolerated in animal studies. However, there are also some limitations to using MPCC in lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its therapeutic potential fully. Moreover, the optimal dosage and administration route for MPCC have not been established.
Direcciones Futuras
There are several future directions for the research on MPCC. One potential area of research is the development of novel MPCC derivatives with improved pharmacological properties. Another area of research is the investigation of the potential therapeutic applications of MPCC in other diseases, such as Alzheimer's disease and Parkinson's disease. Moreover, more research is needed to elucidate the mechanism of action of MPCC fully and to identify potential biomarkers for its therapeutic efficacy.
Conclusion:
In conclusion, MPCC is a promising compound with potential therapeutic applications in various diseases, including cancer and inflammation. Its anti-cancer, anti-inflammatory, and neuroprotective effects make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and to establish its optimal dosage and administration route. The future research on MPCC may lead to the development of novel therapies for various diseases, which could have a significant impact on human health.
Métodos De Síntesis
The synthesis of MPCC involves the reaction of 2-pyrazinecarboxylic acid with N-methyl-N-phenylhydrazine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting product is then treated with acetic anhydride to obtain MPCC. The overall yield of this process is around 70%.
Aplicaciones Científicas De Investigación
MPCC has been extensively studied for its potential therapeutic applications in various diseases. It has been reported to exhibit anti-cancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. MPCC has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Moreover, MPCC has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
N-methyl-N-phenyl-2-pyrazol-1-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c1-19(13-7-3-2-4-8-13)16(21)14-9-5-10-17-15(14)20-12-6-11-18-20/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHXXVVKSLDZFOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=C(N=CC=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(6-methylpyridin-3-yl)methyl]furan-3-carboxamide](/img/structure/B7510223.png)
![(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-pyridin-3-ylmethanone](/img/structure/B7510240.png)
![1-[4-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbonyl)piperidin-1-yl]ethanone](/img/structure/B7510242.png)
![1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7510243.png)





![1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-3-pyridin-3-ylpropan-1-one](/img/structure/B7510302.png)
![N-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)cyclohex-3-ene-1-carboxamide](/img/structure/B7510307.png)
